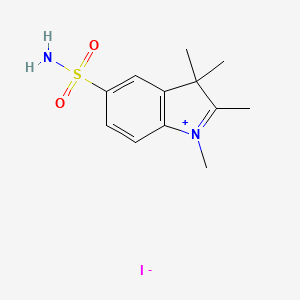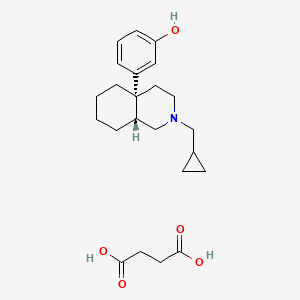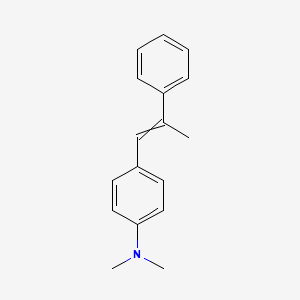
1H-Pyrrole-2-carboxaldehyde, 1-(3H-pyrrolizin-3-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-2-carboxaldehyde, 1-(3H-pyrrolizin-3-yl)- is a heterocyclic organic compound that features both pyrrole and pyrrolizine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2-carboxaldehyde, 1-(3H-pyrrolizin-3-yl)- typically involves the formation of the pyrrole ring followed by the introduction of the pyrrolizine moiety. Common synthetic routes include:
Pyrrole Formation: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Pyrrolizine Introduction: The pyrrolizine ring can be introduced via cyclization reactions involving appropriate precursors.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrrole-2-carboxaldehyde, 1-(3H-pyrrolizin-3-yl)- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the pyrrole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups.
Major Products Formed
Oxidation: 1H-Pyrrole-2-carboxylic acid, 1-(3H-pyrrolizin-3-yl)-.
Reduction: 1H-Pyrrole-2-methanol, 1-(3H-pyrrolizin-3-yl)-.
Substitution: Various substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
1H-Pyrrole-2-carboxaldehyde, 1-(3H-pyrrolizin-3-yl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biomarker and its interactions with biological systems.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of functional materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole-2-carboxaldehyde, 1-(3H-pyrrolizin-3-yl)- involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects such as enzyme inhibition or DNA damage. These interactions are mediated by the reactive aldehyde group and the electron-rich pyrrole ring.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrole-2-carboxaldehyde: Lacks the pyrrolizine moiety, making it less complex.
Pyrrolizine derivatives: Compounds with similar pyrrolizine structures but different functional groups.
Uniqueness
1H-Pyrrole-2-carboxaldehyde, 1-(3H-pyrrolizin-3-yl)- is unique due to the combination of the pyrrole and pyrrolizine rings, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
60609-41-8 |
|---|---|
Fórmula molecular |
C12H10N2O |
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
1-(3H-pyrrolizin-3-yl)pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C12H10N2O/c15-9-11-4-2-8-14(11)12-6-5-10-3-1-7-13(10)12/h1-9,12H |
Clave InChI |
KVDBSBGVFWLUNR-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(C=CC2=C1)N3C=CC=C3C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-butylsulfanyliminomethyl]phenol](/img/structure/B14598652.png)


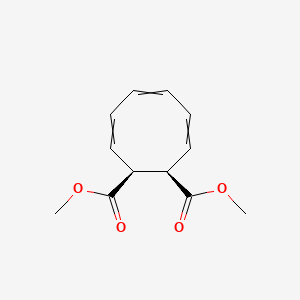
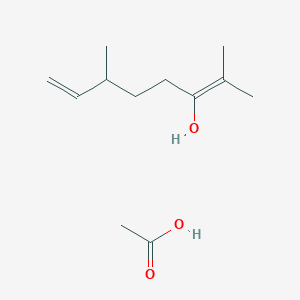
![1-(3-dodecylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14598682.png)

![{[(Cyclohex-1-en-1-yl)methyl]sulfanyl}(methylsulfanyl)acetonitrile](/img/structure/B14598688.png)
silane](/img/structure/B14598700.png)
![3,3,8,8-Tetramethyl-1,2,6,7-tetraazaspiro[4.4]nona-1,6-diene](/img/structure/B14598710.png)
